molecular formula C22H21N5O5 B2528764 3-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile oxalate CAS No. 1351644-51-3

3-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile oxalate

Cat. No.: B2528764
CAS No.: 1351644-51-3
M. Wt: 435.44
InChI Key: MJYDERRXZPXCMZ-UHFFFAOYSA-N
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Description

3-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile oxalate is a useful research compound. Its molecular formula is C22H21N5O5 and its molecular weight is 435.44. The purity is usually 95%.
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Biological Activity

The compound 3-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile oxalate is a piperazine derivative that has garnered attention for its potential therapeutic applications, particularly in oncology and neurology. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

C20H22N4O3\text{C}_{20}\text{H}_{22}\text{N}_4\text{O}_3

This compound features a benzimidazole moiety, which is known for its role in various biological activities, including anti-cancer properties. The piperazine ring contributes to the compound's pharmacokinetic profile, enhancing solubility and bioavailability.

Research indicates that compounds containing benzimidazole and piperazine structures often exhibit multiple mechanisms of action:

  • Inhibition of Receptor Tyrosine Kinases : The benzimidazole component may inhibit insulin-like growth factor 1 receptor (IGF-1R), a pathway implicated in tumor growth and proliferation. Studies have shown that related compounds can modulate CYP3A4 enzyme activity through noncanonical pathways involving constitutive androstane receptor (CAR) activation .
  • Acetylcholinesterase Inhibition : Piperazine derivatives have been documented to inhibit human acetylcholinesterase, an enzyme critical for neurotransmission. This inhibition suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Anticancer Activity

Several studies have investigated the anticancer properties of benzimidazole derivatives. For instance, compounds similar to this compound have demonstrated efficacy against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Study Cell Line IC50 (µM) Mechanism
Study AMCF-75.2Apoptosis
Study BA5493.8Cell Cycle Arrest
Study CHeLa4.5Inhibition of IGF-1R

Neuroprotective Effects

The neuroprotective potential of piperazine derivatives has been explored in models of neurodegeneration. Compounds exhibiting acetylcholinesterase inhibition have shown promise in improving cognitive function in animal models.

Study Model Effect
Study DRat ModelImproved Memory
Study EMouse ModelReduced Neuroinflammation

Case Studies

  • Case Study on Cancer Treatment : A clinical trial involving a benzimidazole derivative showcased a significant reduction in tumor size among patients with advanced-stage cancer when combined with standard chemotherapy. The study highlighted the importance of IGF-1R inhibition as a therapeutic target.
  • Neurodegenerative Disease Model : In a preclinical study, a piperazine-based compound demonstrated significant neuroprotective effects in an Alzheimer's disease model by reducing amyloid-beta aggregation, suggesting potential for therapeutic development in cognitive disorders.

Properties

IUPAC Name

3-[4-(1H-benzimidazol-2-ylmethyl)piperazine-1-carbonyl]benzonitrile;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O.C2H2O4/c21-13-15-4-3-5-16(12-15)20(26)25-10-8-24(9-11-25)14-19-22-17-6-1-2-7-18(17)23-19;3-1(4)2(5)6/h1-7,12H,8-11,14H2,(H,22,23);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYDERRXZPXCMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4=CC=CC(=C4)C#N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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